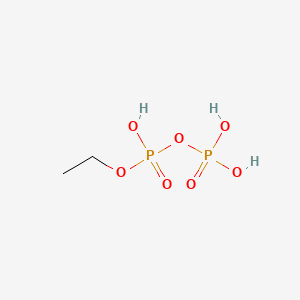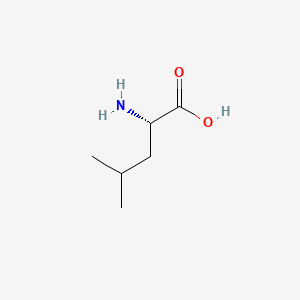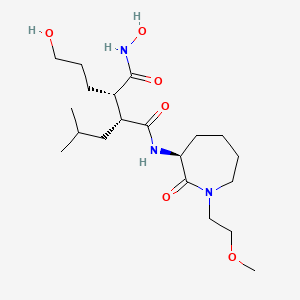
S-Azabisabolene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-azabisabolene: is a small organic molecule belonging to the class of trialkylamines. It is characterized by three alkyl groups bonded to the amino nitrogen. The compound has a molecular formula of C14H26N and a molecular weight of 208.3629 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-azabisabolene involves the cyclization of farnesyl diphosphate (FPP) using trichodiene synthase. This enzyme catalyzes the formation of the bicyclic sesquiterpene hydrocarbon trichodiene, along with several sesquiterpene side products . The reaction conditions typically involve the presence of magnesium ions (Mg2+) and inorganic pyrophosphate (PPi) to facilitate the cyclization process .
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its experimental nature. the enzymatic synthesis using trichodiene synthase provides a potential route for large-scale production if the compound proves to have significant industrial applications.
Chemical Reactions Analysis
Types of Reactions: S-azabisabolene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trialkylamine group and the cyclohexene ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce this compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitating the substitution.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and mechanisms of trialkylamines and sesquiterpenes. Researchers use it to investigate the effects of various reaction conditions on the formation of different products.
Biology: S-azabisabolene is used in studies related to enzyme catalysis and the biosynthesis of natural products. It helps in understanding the role of trichodiene synthase and other related enzymes in the biosynthetic pathways of sesquiterpenes.
Medicine: Although still experimental, this compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for designing new therapeutic agents.
Industry: The compound’s potential as a biologically producible precursor to diesel fuel alternatives and cold weather additives is being explored.
Mechanism of Action
The mechanism of action of S-azabisabolene involves its interaction with specific enzymes and molecular targets. In the presence of trichodiene synthase, this compound acts as a mimic of the bisabolyl carbocation intermediate, binding to the enzyme’s active site and facilitating the cyclization of farnesyl diphosphate . This interaction is crucial for the formation of trichodiene and other sesquiterpene products.
Comparison with Similar Compounds
- α-bisabolene
- β-bisabolene
- γ-bisabolene
S-azabisabolene’s unique structure and reactivity make it a valuable compound for various scientific research applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H26N+ |
|---|---|
Molecular Weight |
208.36 g/mol |
IUPAC Name |
methyl-[(1R)-4-methylcyclohex-3-en-1-yl]-(4-methylpent-3-enyl)azanium |
InChI |
InChI=1S/C14H25N/c1-12(2)6-5-11-15(4)14-9-7-13(3)8-10-14/h6-7,14H,5,8-11H2,1-4H3/p+1/t14-/m0/s1 |
InChI Key |
GGPFTSMJRHEOJG-AWEZNQCLSA-O |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[NH+](C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC(CC1)[NH+](C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8S,11S)-11-{(1R)-1-Hydroxy-2-[isopentyl(phenylsulfonyl)amino]ethyl}-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-8-YL]acetamide](/img/structure/B10760809.png)






![(2E)-N-Allyl-4-{[3-(4-bromophenyl)-5-fluoro-1-methyl-1H-indazol-6-YL]oxy}-N-methyl-2-buten-1-amine](/img/structure/B10760853.png)




![7-[[2-(1-Ethanimidoylpiperidin-4-yl)oxycarbazol-9-yl]methyl]naphthalene-2-carboximidamide](/img/structure/B10760879.png)

